2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
Triazolopyrimidines have a fused ring structure consisting of a triazole ring and a pyrimidine ring . The specific molecular structure of this compound could not be found.Scientific Research Applications
Potential Antiasthma Agents
Triazolopyrimidines have been investigated for their role as mediator release inhibitors, potentially serving as antiasthma agents. Through various synthesis routes involving arylamidines and other precursors, specific derivatives showed promising activity in inhibiting mediator release, an essential feature for antiasthma drugs (Medwid et al., 1990).
Amplifiers of Anticancer Agents
Certain triazolopyrimidine derivatives have demonstrated the capability to amplify the effects of phleomycin against E. coli, showcasing their potential utility in enhancing anticancer agents' efficacy. This amplification suggests a route for developing more effective cancer treatments (Brown et al., 1978).
Anticancer Activity
Novel 3-heteroarylindoles, incorporating triazolopyrimidine scaffolds, have been synthesized and evaluated against human breast carcinoma cell lines. These compounds exhibited moderate to high anticancer activity, indicating the potential of triazolopyrimidine derivatives as anticancer agents (Abdelhamid et al., 2016).
Radioligand Imaging
Triazolopyrimidineacetamides have been developed as selective ligands for the translocator protein (18 kDa), crucial for PET imaging in diagnosing and researching neurological diseases. These ligands, such as DPA-714, are designed with fluorine-18 labeling, allowing for in vivo imaging and advancing neurological research (Dollé et al., 2008).
Insecticidal Applications
Innovative heterocycles incorporating a thiadiazole moiety and triazolopyrimidines have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds, synthesized from versatile precursors, offer potential applications in developing new insecticides (Fadda et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit lsd1 . LSD1 is a histone demethylase involved in gene expression regulation, and its inhibition can lead to altered gene expression profiles, potentially impacting various cellular processes .
Mode of Action
Docking studies of similar compounds suggest that the interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for their activity . This interaction may inhibit the function of the target protein, leading to downstream effects .
Biochemical Pathways
Therefore, its inhibition could lead to changes in the expression of various genes, potentially affecting multiple biochemical pathways .
Result of Action
This alteration could lead to changes in various cellular processes, potentially resulting in antiproliferative activities .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-7-5-6-10-15(13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQUSVFGOREKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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